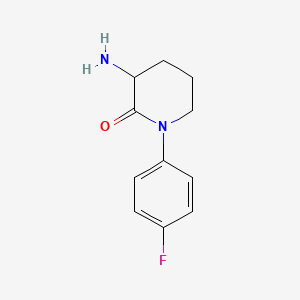

3-Amino-1-(4-fluorophenyl)piperidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

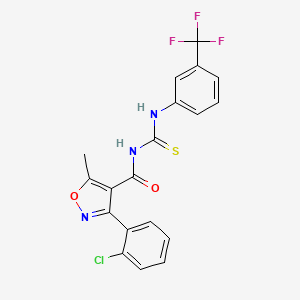

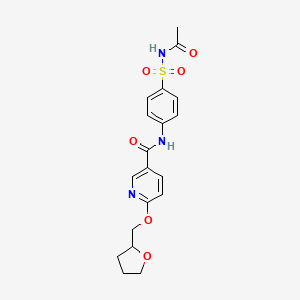

“3-Amino-1-(4-fluorophenyl)piperidin-2-one” is a chemical compound with the CAS Number: 1344011-41-1 . It has a molecular weight of 208.24 . The IUPAC name for this compound is 3-amino-1-(4-fluorophenyl)-2-piperidinone . It is stored at room temperature and has a physical form of oil .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C11H13FN2O/c12-8-3-5-9(6-4-8)14-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7,13H2 .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

“this compound” is stored at room temperature and has a physical form of oil . It has a molecular weight of 208.24 .Scientific Research Applications

Antimycobacterial Applications

The compound 3-Amino-1-(4-fluorophenyl)piperidin-2-one has been explored for its potential in antimycobacterial therapy. Kumar et al. (2008) discovered its antimycobacterial properties through the synthesis of spiro-piperidin-4-ones. They found that a derivative exhibited significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This derivative was more potent than standard treatments like isoniazid and ciprofloxacin, indicating its promise for treating tuberculosis (Kumar et al., 2008).

Asymmetric Synthesis Applications

In the field of asymmetric synthesis, Salgado et al. (2019) described a method to synthesize 2,3,6-Trisubstituted Piperidines, starting from Baylis–Hillman adducts. This process involves a domino reaction that provides biologically interesting polysubstituted piperidines, showcasing the compound's utility in creating complex, biologically relevant molecules with precise stereochemical control (Salgado et al., 2019).

Anticancer Applications

The compound's derivatives have been investigated for anticancer activities. One study evaluated the anticancer activity of a novel 1, 2, 4 - triazole derivative against Dalton’s Lymphoma Ascitic in mice. This research highlighted the compound's potential in cancer treatment, showing a considerable improvement in various blood parameters and a reduction in cancer cell levels (Arul & Smith, 2016).

Neuropharmacological Applications

Research into neuropharmacological applications has demonstrated the compound's potential as a ligand for various receptors, influencing activities like serotonin receptor agonism. This highlights its utility in exploring treatments for neurological disorders or as a tool in neurological research (Vacher et al., 1999).

Fluorescent Probe Development

In the development of fluorescent probes, Wang et al. (2016) synthesized a reversible fluorescent probe incorporating a derivative of this compound. This probe can cyclically detect ClO(-)/AA redox cycles in living cells, showcasing the compound's application in biological imaging and cellular studies (Wang, Ni, & Shao, 2016).

Safety and Hazards

The safety information for “3-Amino-1-(4-fluorophenyl)piperidin-2-one” includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a potential for future research and development in this area.

properties

IUPAC Name |

3-amino-1-(4-fluorophenyl)piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c12-8-3-5-9(6-4-8)14-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWYADOCYKQIDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)C2=CC=C(C=C2)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-6-(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-5-carbonyl)pyridazin-3(2H)-one](/img/structure/B2983340.png)

![4-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2983342.png)

![2-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2983343.png)

![N-ethyl-2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2983349.png)

![ethyl 2-[(5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2983354.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2983363.png)